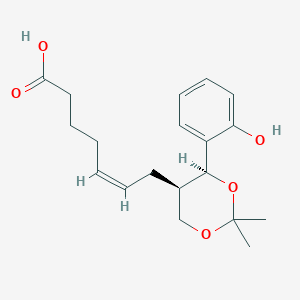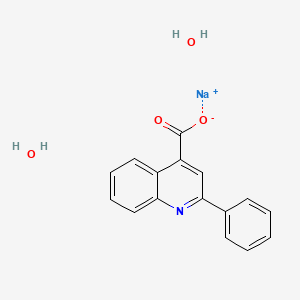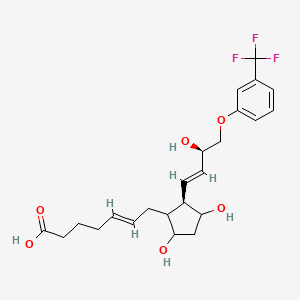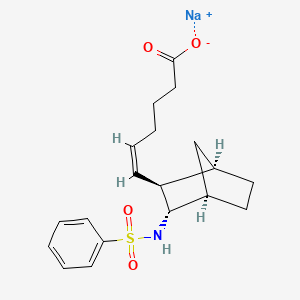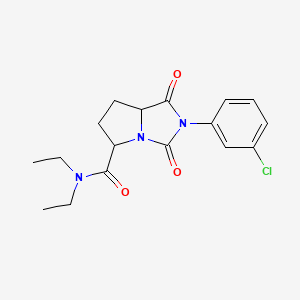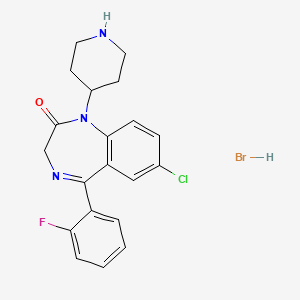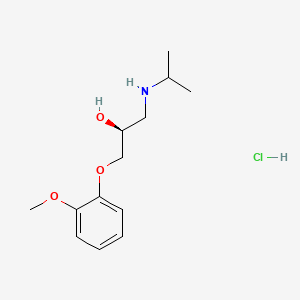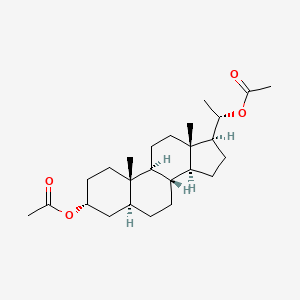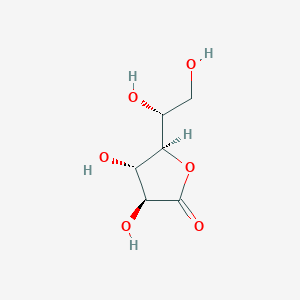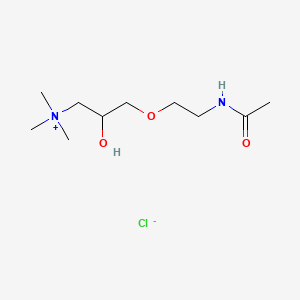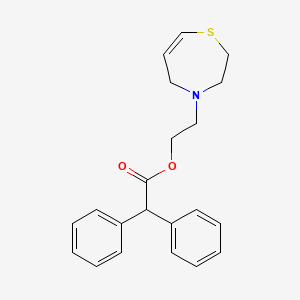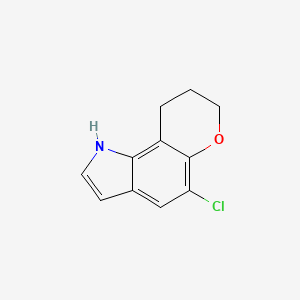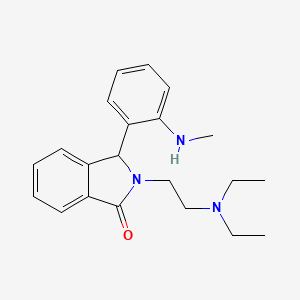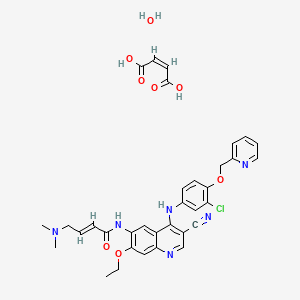
Neratinib maleate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neratinib maleate monohydrate is a pharmaceutical compound used primarily in the treatment of breast cancer. It is a tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 4 (HER4). This compound is known for its ability to irreversibly bind to these receptors, thereby inhibiting their activity and reducing oncogenic signaling .
Métodos De Preparación
The preparation of Neratinib maleate monohydrate involves several synthetic routes and reaction conditions. One common method includes the preparation of the crystalline form of Neratinib base, which is then converted to Neratinib maleate. The process involves the use of various reagents and solvents to achieve the desired crystalline form. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Neratinib maleate monohydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Neratinib maleate monohydrate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying tyrosine kinase inhibitors. In biology and medicine, it is extensively researched for its therapeutic potential in treating HER2-positive breast cancer. Additionally, it has shown promise in treating other types of cancer and diseases, such as diabetes, by restoring pancreatic beta-cell function . In the industry, it is used in the development of new pharmaceutical formulations and drug delivery systems .
Mecanismo De Acción
The mechanism of action of Neratinib maleate monohydrate involves its irreversible binding to the HER2, EGFR, and HER4 receptors. This binding prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways. By inhibiting these pathways, this compound effectively slows down or stops the proliferation of cancer cells .
Comparación Con Compuestos Similares
Neratinib maleate monohydrate is unique compared to other tyrosine kinase inhibitors due to its irreversible binding mechanism and its ability to target multiple receptors (HER2, EGFR, and HER4). Similar compounds include lapatinib, afatinib, and dacomitinib, which also target HER2 and EGFR but differ in their binding mechanisms and specificity. For example, lapatinib is a reversible inhibitor, while afatinib and dacomitinib are irreversible inhibitors like Neratinib .
Propiedades
Número CAS |
1144516-12-0 |
|---|---|
Fórmula molecular |
C34H35ClN6O8 |
Peso molecular |
691.1 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrate |
InChI |
InChI=1S/C30H29ClN6O3.C4H4O4.H2O/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8;/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8);1H2/b9-7+;2-1-; |
Clave InChI |
RLHWZKSMMZVQPD-VCGXHCGKSA-N |
SMILES isomérico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.O |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
